molecular formula C17H15ClFNO B1325707 3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone CAS No. 898771-83-0

3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

Cat. No. B1325707
M. Wt: 303.8 g/mol
InChI Key: UXAXXFCHXQSSGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ACB consists of a benzophenone core with a fluorine atom and a chlorine atom attached to the phenyl rings. An azetidinomethyl group is also attached to one of the phenyl rings.


Physical And Chemical Properties Analysis

ACB is a white crystalline solid. It has a molecular weight of 347.8 g/mol. The density of ACB is 1.294g/cm3 . It has a boiling point of 429.3ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to 3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone have been synthesized through various chemical reactions, involving intermediates like 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone. These syntheses often employ catalysts such as 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3, showcasing the chemical versatility and reactivity of these compounds (Satheeshkumar et al., 2017).

  • The structural characterization of these compounds is typically conducted using techniques like FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. Such studies not only confirm the molecular geometry but also help in understanding the electronic structure through DFT calculations, providing insights into their chemical reactivity and physical properties.

Potential Applications

  • These synthesized compounds are explored for various biological activities, such as antimicrobial properties. For instance, azetidinones and thiazolidinones derivatives have shown significant antimicrobial activity, highlighting their potential as therapeutic agents (Mistry et al., 2016).

  • Additionally, the photophysical properties like UV emission and fluorescent quantum yields of these compounds are investigated, suggesting their possible applications in materials science, particularly in the development of new fluorescent materials or sensors (Satheeshkumar et al., 2017).

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAXXFCHXQSSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643263
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

CAS RN

898771-83-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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